Stereospecific Reduction of (R)-Sulindac to Sulindac Sulfide by MsrB
(R)-Sulindac is a specific substrate for methionine sulfoxide reductase B (MsrB), whereas (S)-sulindac is reduced by the distinct enzyme MsrA [1]. This bifurcated metabolic pathway is a fundamental point of differentiation. The reduction of (R)-sulindac to the active NSAID metabolite, sulindac sulfide, is catalyzed by an enzyme that 'resembles MsrB in its substrate specificity' and was purified and characterized for this activity [1]. This contrasts directly with the established pathway for (S)-sulindac reduction by MsrA [1].
| Evidence Dimension | Reducing Enzyme Specificity |
|---|---|
| Target Compound Data | MsrB (purified enzyme reduces (R)-sulindac) |
| Comparator Or Baseline | (S)-Sulindac: MsrA |
| Quantified Difference | Qualitative difference in enzyme class; MsrB vs. MsrA |
| Conditions | In vitro enzyme assay with purified recombinant Msr enzymes. |
Why This Matters
For studies investigating sulindac's metabolism, particularly those focused on the role of MsrB or the non-COX-mediated effects of the sulfide metabolite, only (R)-sulindac provides a direct and specific tool, avoiding the confounding variable of MsrA-mediated reduction.
- [1] Brunell D, Sagher D, Kesaraju S, Brot N, Weissbach H. Studies on the metabolism and biological activity of the epimers of sulindac. Drug Metab Dispos. 2011;39(6):1014-1021. doi:10.1124/dmd.110.037663. View Source
